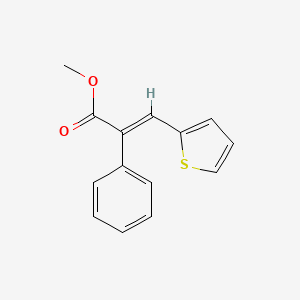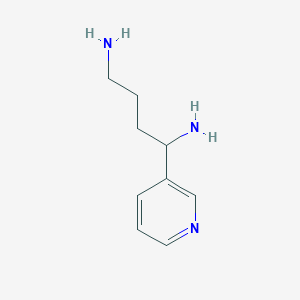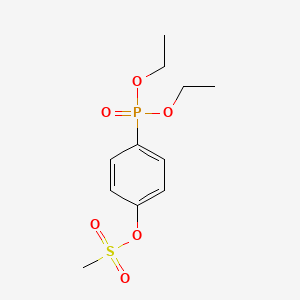
1-(2-Méthylcyclohexyl)pipérazine
Vue d'ensemble
Description
1-(2-Methyl-cyclohexyl)-piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a 2-methyl-cyclohexyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-(2-Methyl-cyclohexyl)-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
1-(2-Methylcyclohexyl)piperazine is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine, and by extension 1-(2-Methylcyclohexyl)piperazine, acts as a GABA receptor agonist . This means it binds to these receptors and activates them, leading to an increase in the effect of GABA neurotransmitters. This can result in a range of effects, depending on the specific type of GABA receptor targeted and the location of these receptors in the body.
Pharmacokinetics
They are also known to be metabolized by the liver and excreted in the urine
Analyse Biochimique
Biochemical Properties
1-(2-Methylcyclohexyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 1-(2-Methylcyclohexyl)piperazine has been shown to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites .
Cellular Effects
The effects of 1-(2-Methylcyclohexyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s interaction with acetylcholinesterase and GABA receptors can alter neurotransmitter levels, affecting synaptic transmission and neuronal excitability . In other cell types, such as muscle cells, 1-(2-Methylcyclohexyl)piperazine can disrupt normal cellular metabolism by inhibiting succinic acid metabolism, leading to energy management disturbances .
Molecular Mechanism
At the molecular level, 1-(2-Methylcyclohexyl)piperazine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, 1-(2-Methylcyclohexyl)piperazine acts as a GABA receptor agonist, binding directly to these receptors and causing hyperpolarization of nerve endings . This action results in the paralysis of certain parasites, making the compound effective as an anthelmintic agent.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Methylcyclohexyl)piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors, including temperature, pH, and exposure to light . In in vitro studies, prolonged exposure to 1-(2-Methylcyclohexyl)piperazine has been shown to cause sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects . In in vivo studies, the compound’s long-term effects on cellular function include potential neurotoxicity at high concentrations .
Dosage Effects in Animal Models
The effects of 1-(2-Methylcyclohexyl)piperazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase and paralyze parasites without causing significant adverse effects . At higher doses, 1-(2-Methylcyclohexyl)piperazine can cause neurotoxic symptoms, including convulsions, restlessness, and central nervous system depression . The threshold for these toxic effects varies among different animal species, with some animals showing higher tolerance levels than others .
Metabolic Pathways
1-(2-Methylcyclohexyl)piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its interaction with acetylcholinesterase, leading to the inhibition of acetylcholine breakdown . Additionally, the compound affects the metabolism of succinic acid in ascarids, disrupting their energy management . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels within cells.
Transport and Distribution
The transport and distribution of 1-(2-Methylcyclohexyl)piperazine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 1-(2-Methylcyclohexyl)piperazine can accumulate in specific tissues, influencing its localization and activity . The distribution of the compound within the body can affect its overall efficacy and potential side effects.
Subcellular Localization
1-(2-Methylcyclohexyl)piperazine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the synaptic cleft in neuronal cells, where it can interact with acetylcholinesterase and GABA receptors . Understanding the subcellular localization of 1-(2-Methylcyclohexyl)piperazine can provide insights into its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-cyclohexyl)-piperazine typically involves the reaction of 2-methyl-cyclohexylamine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methyl-cyclohexylamine+Piperazine→1-(2-Methyl-cyclohexyl)-piperazine
Industrial Production Methods
In industrial settings, the production of 1-(2-Methyl-cyclohexyl)-piperazine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-cyclohexyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(2-Methyl-cyclohexyl)-piperazine.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-cyclohexyl)-amine: Similar structure but lacks the piperazine ring.
1-(2-Methyl-cyclohexyl)-ethanol: Contains a hydroxyl group instead of the piperazine ring.
Cyclohexyl-piperazine: Similar structure but without the methyl group on the cyclohexyl ring.
Uniqueness
1-(2-Methyl-cyclohexyl)-piperazine is unique due to the presence of both the 2-methyl-cyclohexyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-(2-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJADGWLXSPEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389913 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-39-4 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1608224.png)









![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)



